5-Hydroxyflavone
Overview
Description
5-Hydroxyflavone is a flavonoid ligand . It has a molecular formula of C15H10O3 and a molecular weight of 228.1587 .
Synthesis Analysis
The synthesis of flavones like 5-Hydroxyflavone often involves the oxidative cyclization of o-hydroxychalcones . Divergent synthesis of flavones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization has been reported .Molecular Structure Analysis
The molecular structure of 5-Hydroxyflavone is represented by the formula C15H10O3 . The hydroxyl group (–OH) position in one of the rings determines the mechanisms of action of the flavonoids .Chemical Reactions Analysis
5-Hydroxyflavone has been involved in condensation reactions for the synthesis of copper (II) complexes as bioactive molecules to combat antioxidants . It has also been used in thermal behavior studies of vanadyl complexes with flavone derivatives in terms of insulin-mimetic agents .Physical And Chemical Properties Analysis
5-Hydroxyflavone is a solid substance . It has a molecular weight of 238.24 and is soluble in DMSO .Scientific Research Applications
1. Bio-Relevant Complexes of Lanthanides
- Application Summary: 5-Hydroxyflavone is used in the synthesis and structural investigation of new bio-relevant complexes of lanthanides .
- Methods of Application: The resultant hydroxo complexes are characterized by a variety of spectroscopic techniques, including fluorescence, FT-IR, UV-Vis, EPR, and mass spectral studies . The general chemical formula of the complexes is [Ln (C 15 H 9 O 3) 3 (OH) 2 (H 2 O) x ]· n H 2 O, where Ln is the lanthanide cation and x = 0 for Sm (III), x = 1 for Eu (III), Gd (III), Tb (III) and n = 0 for Sm (III), Gd (III), Tb (III), n = 1 for Eu (III), respectively .
- Results or Outcomes: The synthesized complexes interact with DNA with binding constants (K b) 10 4. Human serum albumin (HSA) and transferrin (Tf) binding studies have also been performed .
2. Antibacterial and Antioxidant Effects
- Application Summary: 5-Hydroxyflavone and its hydroxylated derivatives have probable pharmacological activities, along with antibacterial and antioxidant effects .
- Methods of Application: The pharmacological characteristics of these compounds are investigated using in silico tests that indicate likelihood of activity or inactivity .
- Results or Outcomes: The results revealed the following characteristics: pharmacological activities for the flavonoids as agonists of cell membrane integrity and as permeability inhibitors, as antagonists of anaphylatoxin receptors, as inhibitors of both kinase and peroxidase, and as having both antimutagenic capacity and vaso-protective potential .
3. Fluorescent Imaging in Cells
- Application Summary: 3-Hydroxyflavone derivatives, also known as flavonols, have received much attention recently for their potential in fluorescent imaging in cells .
- Methods of Application: The role of the hydrophobic microenvironment is of significant importance in promoting the process and effects of excited-state intramolecular proton transfer (ESIPT), which can be regulated by the solvents, the existence of metal ions and proteins rich with α-helix structures or the advanced DNA structures .
- Results or Outcomes: Enhancing the ESIPT effects and resulting in dual emission, 3HF could be a promising scaffold for the development of fluorescent imaging in cells .
4. Synthesis of Copper (II) Complexes
Safety And Hazards
Future Directions
Flavones like 5-Hydroxyflavone have shown potential in various biological activities, including antioxidant, anti-inflammatory, antibacterial, antiviral, and anticancer properties . Future research perspectives involve using natural flavones already recognized for their therapeutic potential as precursors .
properties
IUPAC Name |
5-hydroxy-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBLVRRCNVHZQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197690 | |
Record name | 5-Hydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyflavone | |
CAS RN |
491-78-1 | |
Record name | 5-Hydroxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxyflavone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26745 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-2-phenyl-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HYDROXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378AE9MHL3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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